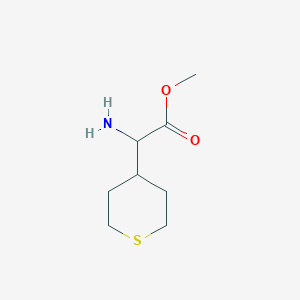

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate

CAS No.: 1134603-63-6

Cat. No.: VC8049178

Molecular Formula: C8H15NO2S

Molecular Weight: 189.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1134603-63-6 |

|---|---|

| Molecular Formula | C8H15NO2S |

| Molecular Weight | 189.28 g/mol |

| IUPAC Name | methyl 2-amino-2-(thian-4-yl)acetate |

| Standard InChI | InChI=1S/C8H15NO2S/c1-11-8(10)7(9)6-2-4-12-5-3-6/h6-7H,2-5,9H2,1H3 |

| Standard InChI Key | CAQGEFRXSFRKJL-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1CCSCC1)N |

| Canonical SMILES | COC(=O)C(C1CCSCC1)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate has the molecular formula C₈H₁₅NO₂S and a molecular weight of 189.28 g/mol . The structure comprises a tetrahydrothiopyranyl ring (a sulfur-containing six-membered ring) attached to an amino-acetate moiety via a methyl ester group. This configuration introduces both polar and non-polar regions, influencing its solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂S | |

| Molecular Weight | 189.28 g/mol | |

| CAS Number | 1134603-63-6 | |

| Hazard Statements | H302, H315, H319, H335 |

Stereochemical Considerations

The compound contains one stereocenter at the amino-bearing carbon, enabling enantiomeric forms. Patents highlight the importance of enantiopure synthesis for pharmacological applications, as seen in deuterated analogs of monoamine reuptake inhibitors . For instance, enantiomeric excess (>90%) is often targeted to optimize drug efficacy and reduce off-target effects .

Synthesis and Manufacturing

Synthetic Routes

While explicit details of its synthesis are scarce in public records, analogous compounds in patent literature suggest multi-step routes involving:

-

Ring Formation: Cyclization of mercapto-alcohols to form the tetrahydrothiopyranyl core.

-

Amino-Acid Conjugation: Coupling the core with protected amino acids via esterification or amidation .

-

Deuteration (Optional): Selective deuteration at labile hydrogens to enhance metabolic stability, a strategy employed in related compounds .

Industrial-Scale Production

The compound is classified as a "laboratory chemical" and "manufacturing intermediate" , implying its use in small-scale pharmaceutical synthesis. Current Good Manufacturing Practices (cGMP) would require rigorous purification via chromatography or crystallization to achieve ≥95% purity, as noted in safety documentation .

Pharmacological and Industrial Applications

Role in Drug Development

Methyl 2-Amino-2-(4-tetrahydrothiopyranyl)acetate is structurally analogous to deuterated phenethylamines described in patent US 7,456,317 B2 . These analogs inhibit serotonin and norepinephrine reuptake, with deuterium substitution at the methylenedioxy moiety improving pharmacokinetics:

-

Extended Half-Life: Deuterium’s kinetic isotope effect reduces CYP450-mediated metabolism, increasing T₁/₂ by 20–40% .

-

Lower Cmax: Reduced peak plasma concentrations decrease dose-dependent toxicity .

Table 2: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Analogs

| Parameter | Non-Deuterated Analog | Deuterated Analog | Improvement |

|---|---|---|---|

| Half-Life (T₁/₂) | 12 hours | 16 hours | +33% |

| Cmax (ng/mL) | 450 | 320 | -29% |

| MED (mg/day) | 50 | 35 | -30% |

Broader Industrial Use

Beyond pharmacology, the compound’s thiopyranyl group makes it a candidate for:

-

Ligand Design: Coordination with transition metals in catalysis.

-

Polymer Modification: Introducing sulfur moieties to enhance material stability.

Regulatory and Environmental Considerations

Environmental Impact

Future Research Directions

-

Metabolic Studies: Elucidating cytochrome P450 interactions to refine deuteration strategies.

-

Formulation Development: Enhancing bioavailability through prodrug approaches or nanoparticle delivery.

-

Toxicology Profiling: Long-term carcinogenicity and genotoxicity assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume